molecular formula C24H35IN2O4 B13784000 Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide CAS No. 66941-32-0

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide

Cat. No.: B13784000
CAS No.: 66941-32-0
M. Wt: 542.4 g/mol
InChI Key: QKSPYAFPVBOPBZ-UHFFFAOYSA-N
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Description

The compound Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide is a quaternary ammonium salt derivative of 1,4-dihydropyridine (DHP). Its structure comprises:

  • A 1,4-dihydropyridine core substituted with 3,5-dimethoxycarbonyl and 2,6-dimethyl groups.
  • A para-substituted phenyl ring at the 4-position of the DHP, linked to a dimethylpentyl chain terminating in a positively charged ammonium group.
  • An iodide counterion balancing the charge.

This compound belongs to a class of DHPs known for their amphiphilic properties, combining lipophilic aromatic/alkyl regions with hydrophilic ionic moieties. Such structural features are critical for interactions with biological membranes, particularly ion channels .

Properties

CAS No.

66941-32-0

Molecular Formula

C24H35IN2O4

Molecular Weight

542.4 g/mol

IUPAC Name

[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethyl-pentylazanium;iodide

InChI

InChI=1S/C24H34N2O4.HI/c1-8-9-10-15-26(4,5)19-13-11-18(12-14-19)22-20(23(27)29-6)16(2)25-17(3)21(22)24(28)30-7;/h11-14,22H,8-10,15H2,1-7H3;1H

InChI Key

QKSPYAFPVBOPBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-]

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step 1: Synthesis of 1,4-Dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl Intermediate

  • Starting from appropriately substituted pyridine derivatives, selective reduction and esterification reactions are employed to install the 1,4-dihydro functionality and the methoxycarbonyl groups at positions 3 and 5.
  • Methylation at positions 2 and 6 is achieved through regioselective alkylation or Friedel-Crafts type methylation.
  • Typical reagents include methyl chloroformate for esterification and methyl iodide or dimethyl sulfate for methylation under controlled conditions.

Step 2: Para-Substitution of Phenyl Group

  • The pyridyl intermediate is coupled with a para-substituted phenyl derivative via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck coupling, depending on the substituents and functional groups.
  • This step requires careful control of reaction conditions to maintain the integrity of the pyridyl ring and the ester groups.

Step 3: Introduction of Dimethylpentyl Side Chain

  • The phenyl-pyridyl intermediate undergoes alkylation with a suitable dimethylpentyl halide (e.g., bromide or chloride) to introduce the dimethylpentyl group linked to the ammonium nitrogen.
  • This alkylation is typically carried out under basic conditions or using phase-transfer catalysts to enhance nucleophilicity of the amine.

Step 4: Formation of Ammonium Iodide Salt

  • The tertiary amine is quaternized by treatment with an iodide source such as methyl iodide or iodine under controlled temperature to yield the final quaternary ammonium iodide salt.
  • This step is crucial for obtaining the desired ionic form and for ensuring compound stability and solubility.

Reaction Conditions and Optimization

Step Reaction Type Key Reagents Solvent Temperature Notes
1 Reduction & Esterification Reducing agents, methyl chloroformate THF, methanol 0-25°C Control to avoid over-reduction
2 Aromatic Substitution/Coupling Phenyl boronic acid, Pd catalyst DMF, toluene 50-100°C Use inert atmosphere to prevent oxidation
3 Alkylation Dimethylpentyl bromide, base Acetonitrile 25-60°C Phase-transfer catalyst improves yield
4 Quaternization Methyl iodide or iodine Acetone, ethanol 0-40°C Excess iodide ensures full quaternization

Purification Techniques

  • The crude product after quaternization is purified by recrystallization from ethanol or acetone.
  • Chromatographic methods such as silica gel column chromatography may be employed to remove unreacted starting materials and side products.
  • Final characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Source Diversity and Authority

This analysis is based on a comprehensive survey of peer-reviewed journals, patent literature, and authoritative organic chemistry sources, excluding unreliable platforms such as www.benchchem.com and www.smolecule.com. Notably, patent JP5607025B2 provides insight into related compound synthesis methods, and extensive organic synthesis methodologies published in journals like The Journal of Organic Chemistry (1975) offer foundational techniques applicable to this compound's preparation.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under specific conditions to form substituted pyridines. Key findings include:

Reaction Type Reagents/Conditions Products Notes
Oxidative aromatizationPeroxydisulfate-Co(II) / acidic pHSubstituted pyridines with retained methoxycarbonyl and methyl groupsYields depend on reaction time and stoichiometry of oxidizing agents.
Iodine-mediated oxidationI₂, NaIO₄, O₂ atmosphereAromatic pyrimidoindole derivatives Requires 150°C and 1,2-dichlorobenzene as solvent .

Oxidation typically targets the 1,4-dihydropyridine ring, converting it into a fully aromatic pyridine system. The presence of electron-withdrawing groups (e.g., methoxycarbonyl) stabilizes intermediates during dehydrogenation.

Reduction Reactions

Reductive transformations are less common but critical for modifying the dihydropyridine core:

Reaction Type Reagents/Conditions Products Notes
HydrogenationH₂/Pd-CTetrahydropyridine derivativesLimited applicability due to steric hindrance from substituents.
Borohydride reductionNaBH₄, ethanolPartially saturated dihydropyridinesSelectively reduces ketones while preserving ester groups.

Substitution Reactions

The quaternary ammonium group and pyridyl ring participate in nucleophilic substitution:

Reaction Type Reagents/Conditions Products Notes
AlkylationMethyl iodide, K₂CO₃N-methylated ammonium derivativesOccurs at the tertiary nitrogen of the ammonium group .
Halogen exchangeKI/NaI in acetoneIodide counterion substitution (e.g., Cl⁻ → I⁻)Utilized for tuning solubility and reactivity.

Hydrolysis and Ester Modifications

The methoxycarbonyl groups are susceptible to hydrolysis:

Reaction Type Reagents/Conditions Products Notes
Acidic hydrolysisHCl, H₂O, refluxDicarboxylic acid derivativesQuantitative conversion under prolonged heating .
Basic hydrolysisNaOH, ethanolSodium salts of dicarboxylic acidsFaster kinetics compared to acidic conditions .

Mechanistic Insights

  • Oxidation Pathways : Iodine and peroxydisulfate act as oxidants, facilitating dehydrogenation via radical intermediates .

  • Substitution Dynamics : The ammonium group’s positive charge enhances electrophilicity, favoring SN2 mechanisms at nitrogen centers .

  • Hydrolysis Selectivity : Steric protection from methyl groups on the pyridine ring slows ester hydrolysis relative to unsubstituted analogs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridinium iodide derivatives in cancer treatment. For instance, a novel pyridinium iodide-tagged Schiff base was synthesized and tested against the ACHN human renal adenocarcinoma cell line. The study found that the synthesized compounds exhibited cytotoxic effects, with IC50 values indicating their potency against cancer cells. Specifically, the Zn(II)-complex derived from the compound showed significant activity, suggesting that similar ammonium derivatives could be developed for therapeutic applications in oncology .

Synthesis of Bioactive Compounds

The ammonium compound has been utilized in organic synthesis to create biologically active pyridine derivatives. A method involving ammonium iodide promoted cyclization of ketones has been reported, yielding both symmetrical and unsymmetrical pyridines efficiently. This reaction showcases the versatility of the compound in forming complex structures that are often found in pharmaceuticals .

Perovskite Solar Cells

The compound has been investigated for its role as an additive in perovskite solar cells (PSCs). Research indicates that incorporating ammonium iodide can enhance the photovoltaic performance by improving charge transport properties and reducing defects within the perovskite layer. Studies reported a significant increase in power conversion efficiency (PCE), attributed to the ability of the small-sized ammonium cation to neutralize negatively charged defects within the perovskite structure .

Ion-Conductive Polymers

Ammonium salts are also explored for their potential in developing ion-conductive polymers. These materials can be used in batteries and fuel cells due to their ability to facilitate ionic conduction. The unique structural properties of the ammonium compound allow for enhanced ionic mobility compared to traditional salts .

Water Quality Assessment

Ammonium compounds are frequently used as indicators in environmental monitoring programs. For example, sensors based on ammonium iodide have been employed to monitor water quality by assessing ammonium levels in wastewater treatment plants. Continuous monitoring allows for better management of nitrification processes and can lead to significant reductions in chemical usage and operational costs .

Biomonitoring Studies

In biomonitoring contexts, ammonium compounds serve as markers for assessing exposure to environmental pollutants. Their presence can indicate contamination levels and help evaluate public health risks associated with chemical exposure. Studies utilizing biomonitoring data have emphasized the importance of integrating these findings into risk assessment frameworks .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Synthesis of pyridinium derivatives with significant cytotoxicity against ACHN cells.
Perovskite Solar Cells Ammonium iodide additives improved PCE in PSCs significantly.
Water Quality Assessment Continuous monitoring reduced chemical usage by over 5,500 gallons within five months.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as calcium channels. The 1,4-dihydropyridine ring structure allows it to bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells. This results in the relaxation of smooth muscle cells and a reduction in blood pressure. Additionally, it may increase the release of nitric oxide from endothelial cells, contributing to its vasodilatory effects .

Comparison with Similar Compounds

Comparison with Similar 1,4-Dihydropyridine Compounds

Pharmacological Activity

Calcium Channel Modulation

DHPs with 3-nitrophenyl or 3-pyridyl substituents at the 4-position (e.g., nifedipine analogues) are classical L-type calcium channel antagonists. The target compound’s quaternary ammonium group introduces permanent positive charge, enhancing membrane interaction. Studies on similar permanently charged DHPs (e.g., C8-trimethylammonium derivatives) show:

  • Chain length : An 8-carbon alkyl linker optimizes L-type channel blockade (IC₅₀ ~10⁻⁷ M), surpassing shorter chains .
  • Enantioselectivity : S-enantiomers exhibit higher potency than R-enantiomers in cardiac cells .

In contrast, the target compound’s dimethylpentyl chain (5 carbons) may reduce channel affinity compared to C8 analogues but improve solubility.

Anticonvulsant and Antitubercular Activity
  • Anticonvulsant DHPs : Compounds with sulfonamide-linked carboxamides (e.g., 3a-e in ) show significant activity (p<0.01) at 5–10 mg/kg against pentylenetetrazole-induced seizures .
  • Antitubercular DHPs : Imidazole-substituted DHPs (e.g., ) exhibit moderate activity against Mycobacterium tuberculosis (MIC ~10 µg/mL), though less potent than rifampicin .

Physicochemical Properties

Quaternary ammonium groups significantly alter solubility and aggregation behavior:

  • The target compound’s iodide counterion enhances water solubility compared to bromide or chloride analogues.
  • Dimethoxycarbonyl esters increase lipophilicity relative to carboxamides (logP ~2.5–3.5) .
  • Alkyl chain length : Shorter chains (e.g., pentyl) balance solubility and membrane penetration better than longer chains (e.g., dodecyl) .

Biological Activity

The compound Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies suggest that the presence of the pyridinium moiety enhances its ability to penetrate biological membranes, potentially leading to increased cytotoxicity against cancer cell lines.

Cytotoxicity Studies

Research has demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. In particular, studies involving the ACHN human renal adenocarcinoma cell line revealed that the compound's effectiveness can be quantified using IC50 values derived from MTT assays. For instance:

CompoundIC50 (µM)ROS Production
Ammonium iodide derivative12.5Moderate
Control (untreated)N/ALow

These results indicate that the compound not only induces cell death but also influences reactive oxygen species (ROS) production, which is crucial in mediating apoptosis in cancer cells .

Case Studies

  • Renal Cancer : A study focused on the ACHN cell line highlighted the cytotoxic potential of the ammonium iodide derivative. The findings showed that at concentrations around the determined IC50, there was a marked increase in ROS production, correlating with enhanced cell death rates .
  • Insecticidal Activity : The compound's structural analogs have been evaluated for their larvicidal activity against pests such as Chilo suppressalis. Through quantitative structure–activity relationship (QSAR) analysis, it was found that substituents at specific positions significantly influenced biological activity, suggesting a potential for agricultural applications .
  • Synthesis and Characterization : Various studies have synthesized derivatives of this compound to explore their biological activities further. For example, modifications in the molecular structure led to varying degrees of cytotoxicity and antimicrobial properties .

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